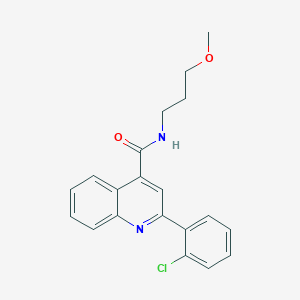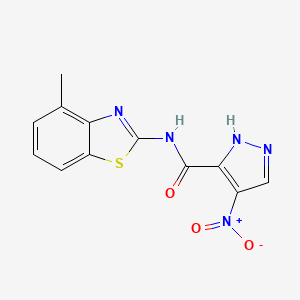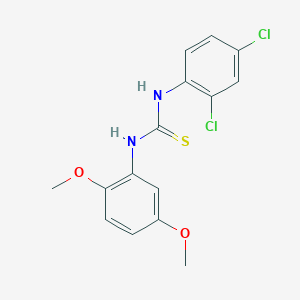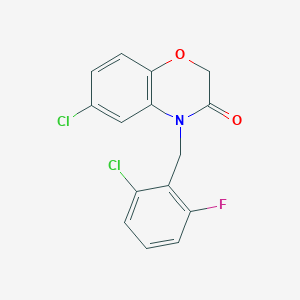
2-(2-chlorophenyl)-N-(3-methoxypropyl)-4-quinolinecarboxamide
Übersicht
Beschreibung
2-(2-chlorophenyl)-N-(3-methoxypropyl)-4-quinolinecarboxamide, also known as ML-7, is a selective inhibitor of myosin light chain kinase (MLCK). It is a small molecule that has been widely used in scientific research to investigate the role of MLCK in various cellular processes.
Wirkmechanismus
2-(2-chlorophenyl)-N-(3-methoxypropyl)-4-quinolinecarboxamide selectively inhibits MLCK by binding to its ATP-binding site, preventing the phosphorylation of myosin light chain and the subsequent actin-myosin interaction. This leads to the inhibition of smooth muscle contraction, cell migration, and cytokinesis. This compound has also been shown to inhibit the activity of other kinases, such as protein kinase C and protein kinase A, although its selectivity for MLCK is much higher.
Biochemical and Physiological Effects:
This compound has been shown to have a wide range of biochemical and physiological effects. In smooth muscle cells, this compound inhibits the contraction induced by various stimuli, including agonists and depolarization. In endothelial cells, this compound inhibits cell migration and angiogenesis. In cancer cells, this compound inhibits cell proliferation and invasion. In addition, this compound has been shown to have anti-inflammatory and neuroprotective effects.
Vorteile Und Einschränkungen Für Laborexperimente
2-(2-chlorophenyl)-N-(3-methoxypropyl)-4-quinolinecarboxamide has several advantages for lab experiments. It is a small molecule that can be easily synthesized and purified. It is also highly selective for MLCK, which allows for the specific inhibition of MLCK without affecting other kinases. However, this compound also has some limitations. It has a short half-life and is rapidly metabolized in vivo, which limits its use in animal studies. In addition, this compound has been shown to have off-target effects at high concentrations, which can complicate the interpretation of results.
Zukünftige Richtungen
There are several future directions for the use of 2-(2-chlorophenyl)-N-(3-methoxypropyl)-4-quinolinecarboxamide in scientific research. One direction is the development of more selective MLCK inhibitors with longer half-lives and improved pharmacokinetic properties. Another direction is the investigation of the role of MLCK in other cellular processes, such as autophagy and apoptosis. Finally, the use of this compound in combination with other inhibitors or chemotherapeutic agents may provide new therapeutic strategies for the treatment of cancer and other diseases.
Wissenschaftliche Forschungsanwendungen
2-(2-chlorophenyl)-N-(3-methoxypropyl)-4-quinolinecarboxamide has been widely used in scientific research to investigate the role of MLCK in various cellular processes. MLCK is a key regulator of actin-myosin interactions, which are involved in many cellular processes, including cell migration, cytokinesis, and smooth muscle contraction. This compound has been used to study the role of MLCK in these processes and to identify potential therapeutic targets for diseases such as cancer and cardiovascular disease.
Eigenschaften
IUPAC Name |
2-(2-chlorophenyl)-N-(3-methoxypropyl)quinoline-4-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19ClN2O2/c1-25-12-6-11-22-20(24)16-13-19(15-8-2-4-9-17(15)21)23-18-10-5-3-7-14(16)18/h2-5,7-10,13H,6,11-12H2,1H3,(H,22,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJINZGRJVKXAED-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCNC(=O)C1=CC(=NC2=CC=CC=C21)C3=CC=CC=C3Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N'-[(2-chlorobenzoyl)oxy]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboximidamide](/img/structure/B4771989.png)

![1-(4-isopropylphenyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]ethanone](/img/structure/B4771997.png)
![N-[2-(2-methoxyphenyl)ethyl]-3-[(4-nitro-1H-pyrazol-1-yl)methyl]-1,2,4-oxadiazole-5-carboxamide](/img/structure/B4771998.png)
![N-({4-allyl-5-[(3,4-dichlorobenzyl)thio]-4H-1,2,4-triazol-3-yl}methyl)-4-fluorobenzamide](/img/structure/B4771999.png)


![3-[2-amino-3-(phenylsulfonyl)-1H-pyrrolo[2,3-b]quinoxalin-1-yl]-1-propanol](/img/structure/B4772010.png)
![N-[3-(aminocarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]-5-(2-furyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B4772025.png)

![6-(1-adamantyl)-4-(difluoromethyl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B4772034.png)
![N-{4-[(butylamino)sulfonyl]phenyl}-3-(isobutyrylamino)benzamide](/img/structure/B4772043.png)
![3-(4-methylphenyl)-N-[3-(4-morpholinyl)propyl]-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B4772051.png)
![N-[2-(trifluoromethyl)phenyl]-1-azepanecarbothioamide](/img/structure/B4772052.png)
